1,4-Dimethyl-3-n-octadecylcyclohexane
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Overview
Description
1,4-Dimethyl-3-n-octadecylcyclohexane: is an organic compound with the molecular formula C26H52 and a molecular weight of 364.6911 g/mol . . This compound is characterized by its cyclohexane ring substituted with two methyl groups and a long octadecyl chain, making it a significant molecule in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dimethyl-3-n-octadecylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through distillation and recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethyl-3-n-octadecylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic medium, elevated temperatures.
Reduction: H2, Pd/C, room temperature or slightly elevated temperatures.
Substitution: Br2, Cl2, UV light or heat to initiate the reaction.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-n-octadecylcyclohexane is primarily related to its hydrophobic interactions. The long octadecyl chain allows the compound to interact with lipid bilayers and hydrophobic environments, making it useful in applications such as drug delivery and membrane studies. The cyclohexane ring provides structural stability and rigidity, contributing to its effectiveness in various chemical reactions .
Comparison with Similar Compounds
- 1,3,5-Trimethyl-2-octadecylcyclohexane
- 2,4,6-Trimethyl-1-n-octadecylcyclohexane
Comparison: 1,4-Dimethyl-3-n-octadecylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring. This configuration influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the position of the methyl groups and the length of the octadecyl chain can affect the compound’s solubility, melting point, and interaction with other molecules .
Properties
CAS No. |
55282-02-5 |
---|---|
Molecular Formula |
C26H52 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
1,4-dimethyl-2-octadecylcyclohexane |
InChI |
InChI=1S/C26H52/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23-24(2)21-22-25(26)3/h24-26H,4-23H2,1-3H3 |
InChI Key |
IYAUESUIHMJWPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1CC(CCC1C)C |
Origin of Product |
United States |
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